molecular formula C10H13NO2 B13565269 Methyl 6-amino-2,3-dimethylbenzoate

Methyl 6-amino-2,3-dimethylbenzoate

Cat. No.: B13565269
M. Wt: 179.22 g/mol
InChI Key: HQXXMRIBSPWVNV-UHFFFAOYSA-N
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Description

Methyl 6-amino-2,3-dimethylbenzoate is a benzoate ester featuring an amino group at the 6-position and methyl groups at the 2- and 3-positions of the aromatic ring. Its molecular formula is C₁₀H₁₃NO₂, with a calculated molecular weight of 179.22 g/mol.

Properties

IUPAC Name

methyl 6-amino-2,3-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-4-5-8(11)9(7(6)2)10(12)13-3/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXXMRIBSPWVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-amino-2,3-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 6-amino-2,3-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2,3-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the reagent used.

Scientific Research Applications

Methyl 6-amino-2,3-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 6-amino-2,3-dimethylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with cellular pathways.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparisons

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
Methyl 6-amino-2,3-dimethylbenzoate 6-NH₂, 2,3-CH₃, COOCH₃ C₁₀H₁₃NO₂ 179.22 Pharmaceutical intermediate
Ethyl 6-amino-2,3-dimethylbenzoate 6-NH₂, 2,3-CH₃, COOC₂H₅ C₁₁H₁₅NO₂ 193.25 Higher lipophilicity
Methyl 4-chloro-2,3-dimethylbenzoate 4-Cl, 2,3-CH₃, COOCH₃ C₁₀H₁₁ClO₂ 198.65 Herbicide component
Methyl 6-bromo-2,3-dimethylbenzoate 6-Br, 2,3-CH₃, COOCH₃ C₁₀H₁₁BrO₂ 243.10 Cross-coupling intermediate

Research Findings and Trends

  • Substituent Effects: Amino groups enhance nucleophilicity and metal coordination, making the compound suitable for catalysis or drug design . Halogen substituents (Cl, Br) increase molecular weight and reactivity in cross-coupling, but reduce electron density on the aromatic ring .
  • Applications: Amino-substituted benzoates are prioritized in pharmaceuticals, while halogenated derivatives dominate agrochemicals .

Biological Activity

Methyl 6-amino-2,3-dimethylbenzoate, also known as 6-amino-2,3-dimethylbenzoic acid methyl ester, is an organic compound with significant potential in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10H13NO2 and a molecular weight of approximately 179.22 g/mol. The compound features a methyl ester group and an amino group attached to a dimethyl-substituted benzoic acid structure. This unique arrangement contributes to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain fungal strains, indicating its potential as an antifungal agent.
  • Enzyme Inhibition : It interacts with specific enzymes, which may lead to therapeutic applications in treating diseases linked to enzyme dysfunction.
  • Cell Growth Modulation : The compound has been observed to affect cell proliferation in certain cancer cell lines, suggesting a role in cancer therapy.

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Biological Pathways : The amino group facilitates hydrogen bonding with proteins and nucleic acids, enhancing its interaction with various biological targets.
  • Inhibition of Enzymatic Activity : It may act as a competitive inhibitor for specific enzymes involved in metabolic pathways .

Case Studies

  • Antifungal Activity : In a study assessing the antifungal properties of various compounds, this compound demonstrated significant inhibition against Candida albicans, with an MIC (Minimum Inhibitory Concentration) value of 12.5 µM. This suggests its potential utility in treating fungal infections .
  • Cancer Cell Line Studies : Research involving human cancer cell lines showed that this compound could reduce cell viability by over 50% at concentrations above 10 µM. This effect was attributed to the compound's ability to interfere with cell cycle progression.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameCAS NumberSimilarityUnique Features
Methyl 4-amino-2,6-dimethylbenzoate79909-92-50.96Different position of amino group
Methyl 3-amino-2-methylbenzoate18583-89-60.98Lacks dimethyl substitution at one position
Methyl 4-amino-2,5-dimethylbenzoate21339-74-20.96Different substitution pattern on the benzene ring

This compound stands out due to its specific arrangement of functional groups that influence both its chemical reactivity and biological interactions compared to similar compounds.

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